Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 956794-92-6) is a bicyclic compound featuring a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.30 g/mol . The diazabicyclo[3.2.1]octane core introduces structural rigidity, making it valuable in medicinal chemistry as a scaffold for targeting central nervous system (CNS) receptors or enzymes. The Cbz group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal via hydrogenolysis .
Properties
IUPAC Name |
benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWQHWHMDPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Certified Industrial Synthesis
CN117865969A delineates a three-step synthesis starting from adipic acid derivatives.
Step 1: Ring-Closure and Hydrolysis
Adipoyl chloride, prepared via adipic acid and thionyl chloride, undergoes bromination at positions 2 and 5 using bromine (80–90°C, 1–6 hours). Subsequent esterification with benzylamine in toluene under alkaline conditions (Na2CO3 or K2CO3) forms a bicyclic intermediate, which is hydrolyzed in HCl to yield compound 2.
Step 2: Anhydride-Mediated Cyclization
Compound 2 reacts with acetic anhydride to form an internal anhydride, which is then treated with ammonia water to generate a monoamide. Carbonyldiimidazole (CDI)-induced cyclization produces compound 3, a lactam precursor.
Step 3: Reduction and Boc Protection
Reduction of compound 3 with red aluminum (70% solution in toluene) at 20–30°C for 18 hours yields a secondary amine. Subsequent Boc protection (Boc2O, 20–30°C, 16 hours) and catalytic hydrogenation (5% Pd-C, 60–70°C, 0.1 MPa H2) remove the benzyl group, affording the target compound in 90% yield after crystallization with n-heptane.
Comparative Analysis
This method’s superiority lies in its one-pot reduction-protection sequence, which minimizes intermediate isolation and enhances throughput. The use of red aluminum as a reducing agent avoids pyrophoric risks associated with lithium aluminum hydride, improving safety profiles.
Enantioselective Synthetic Approaches
Ligand Design Implications
The bicyclic scaffold’s rigidity makes it amenable to ligand design in catalysis. VulcanChem notes that benzyl-protected derivatives serve as precursors for transition metal complexes, where the carboxylate group coordinates to metal centers. Such applications necessitate high enantiomeric excess (ee), driving demand for stereocontrolled syntheses.
Analytical and Purification Techniques
Chromatographic Profiling
Silica gel chromatography (60–120 mesh) with ethyl acetate/hexane gradients remains standard for purifying intermediates. Preparative HPLC is employed for final product polishing, achieving >98% purity as confirmed by NMR and LC-MS.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Benzyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.31 g/mol
- CAS Number : 93428-55-8
The compound features a bicyclic structure that is characteristic of tropane alkaloids, which are known for their diverse pharmacological effects. The presence of the benzyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological membranes.
Neuropharmacology
BDDO and its derivatives have been investigated for their effects on neurotransmitter systems:
- Mechanism of Action : BDDO may interact with neurotransmitter receptors such as acetylcholine receptors and monoamine oxidase enzymes, influencing signaling pathways related to neurodegenerative diseases.
- Case Study : A study assessing the binding affinity of BDDO derivatives to acetylcholinesterase (AChE) showed inhibition with IC50 values in the low micromolar range, indicating potential applications in treating conditions like Alzheimer's disease.
Anti-inflammatory Properties
Research indicates that BDDO exhibits anti-inflammatory effects:
- Mechanism : It may modulate cytokine release and inhibit pathways associated with inflammation.
- Case Study : In vitro assays demonstrated that specific derivatives of BDDO significantly reduced pro-inflammatory cytokines when exposed to inflammatory stimuli.
Synthetic Applications
BDDO serves as a valuable building block in organic synthesis:
- Synthesis Pathways : It can be synthesized from readily available precursors such as benzyl bromide and 8-Boc-3,8-diazabicyclo[3.2.1]octane.
- Utilization in Drug Development : The compound's structural versatility allows it to be modified into various derivatives that can be tailored for specific therapeutic targets.
Mechanism of Action
The mechanism of action of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 149771-44-8)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Key Differences: Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid), contrasting with the Cbz group’s hydrogenolysis sensitivity . Lower molecular weight (212.29 vs. 246.30) and reduced lipophilicity due to the absence of a phenyl ring.
- Applications : Widely used as an intermediate in pharmaceutical synthesis, particularly for alkaloid-derived therapeutics .
Benzyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 694439-03-7)
- Molecular Formula: C₁₄H₁₅NO₃
- Molecular Weight : 245.28 g/mol
- Key Differences: Contains a ketone (oxo) group at position 3 instead of a secondary amine. Similar Cbz protection but distinct reactivity in nucleophilic substitutions.
tert-Butyl (1S,2S,5R)-2-(Hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 2820536-71-6)
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- The stereochemistry (1S,2S,5R) may influence chiral recognition in enzyme-binding sites . Higher molecular weight than the parent Boc derivative due to the hydroxymethyl group.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS: 28957-72-4)
- Molecular Formula: C₁₄H₁₇NO
- Molecular Weight : 215.29 g/mol
- Key Differences :
- Lacks the carboxylate ester, featuring a ketone instead.
- Reduced solubility in polar solvents compared to carboxylate derivatives.
- Priced at JPY 96,000/25g (97% purity), indicating commercial availability for research .
Biological Activity
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound characterized by its unique structural arrangement, which includes two nitrogen atoms within its bicyclic framework. This compound has garnered attention for its diverse biological activities, particularly in pharmacological and biochemical contexts.
- Molecular Formula : C13H20Cl2N2
- Molecular Weight : 202.295 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 309.2 ± 22.0 °C at 760 mmHg
- Flash Point : 131.4 ± 13.3 °C
Biological Activity Spectrum
The biological activity of this compound can be categorized into several key areas:
1. Analgesic Activity
This compound has demonstrated significant analgesic properties through its interaction with opioid receptors, influencing pain perception pathways in various models .
2. Spasmolytic Effects
Research indicates that derivatives of this compound possess spasmolytic activities, suggesting potential therapeutic applications for gastrointestinal disorders such as peptic ulcers and gastritis.
3. Antimicrobial Potential
Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also exhibit antimicrobial properties.
The biological effects of this compound are primarily mediated through:
- Receptor Interactions : It acts as an agonist or antagonist at various receptor sites, leading to alterations in receptor conformation and activity.
- Enzyme Modulation : The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activities.
Study on Analgesic Properties
A study conducted on animal models demonstrated that this compound exhibited dose-dependent analgesic effects, with lower doses providing significant pain relief while higher doses resulted in adverse effects such as neurotoxicity and alterations in cardiac function.
Spasmolytic Activity Investigation
In vitro studies revealed that the spasmolytic activity of this compound was effective in reducing contractions in smooth muscle tissues derived from gastrointestinal sources, indicating its potential utility in treating gastrointestinal disorders.
Antimicrobial Efficacy Assessment
Research into the antimicrobial properties of this compound showed promising results against several pathogenic bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .
Dosage and Temporal Effects
The effects of this compound vary significantly with dosage:
- Lower Doses : Associated with beneficial effects such as pain relief and modulation of neurotransmitter activity.
- Higher Doses : Linked to toxic effects including neurotoxicity and cardiovascular issues.
Temporal studies indicate that the stability of the compound is crucial for its efficacy; degradation over time can lead to diminished biological activity .
Metabolic Pathways
This compound participates in various metabolic pathways by interacting with enzymes that influence neurotransmitter metabolism and other biochemical processes within cells .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, and what are their critical reaction parameters?
Methodological Answer:
The synthesis typically involves functionalization of the diazabicyclo[3.2.1]octane core. A representative procedure includes:
- Carbamate Formation : Reacting 3-benzyl-3,8-diazabicyclo[3.2.1]octane with benzyl chloroformate in the presence of a base like triethylamine, using diethyl ether as a solvent at 0°C to room temperature .
- Hydrogenation : For deprotection, catalytic hydrogenation (e.g., 10% Pd/C in ethanol under H₂ pressure) removes benzyl groups while preserving the bicyclic scaffold .
Key parameters include strict temperature control during exothermic steps and inert atmosphere to prevent oxidation. Yield optimization often requires adjusting stoichiometry of the chloroformate reagent and reaction time .
Advanced: How does stereoelectronic modulation at the 3-position of the bicyclo[3.2.1]octane scaffold impact binding to α4β2 nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer:
Structural modifications at the 3-position (e.g., substituting benzyl with pyridinyl or trifluoroacetyl groups) alter electron density and steric bulk, affecting receptor interaction.
- Binding Assays : Radioligand displacement studies (e.g., using [³H]epibatidine) quantify affinity shifts. For example, trifluoroacetylation reduces basicity of the adjacent nitrogen, potentially weakening hydrogen bonding with receptor residues .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) correlate substituent electronegativity with binding energy. Bulky groups may clash with hydrophobic pockets in the α4β2 binding site, while electron-withdrawing groups modulate π-π interactions .
Data Contradiction: How should researchers resolve discrepancies in reported yields for hydrogenation steps in diazabicyclo[3.2.1]octane derivative synthesis?
Methodological Answer:
Yield variability often arises from:
- Catalyst Activity : Batch-dependent Pd/C catalyst efficiency. Pre-treatment (e.g., reduction with H₂) or alternative catalysts (e.g., Pearlman’s catalyst) may improve consistency .
- Substrate Purity : Residual amines or moisture in intermediates can poison catalysts. Rigorous purification (e.g., flash chromatography) and Karl Fischer titration for moisture analysis are recommended .
- Reaction Monitoring : Use LC-MS or TLC to track reaction progress and identify side products (e.g., over-reduction or debenzylation). Adjust H₂ pressure (1–3 atm) and duration to minimize byproducts .
Analytical: Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H-¹H COSY and NOESY experiments identify through-space interactions between bridgehead protons (e.g., H-1 and H-5 in the bicyclic system), confirming the rigid chair-like conformation .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment. For example, tert-butyl analogs show a dihedral angle of 112° between N3 and N8, indicative of the bicyclo[3.2.1]octane geometry .
- HRMS : High-resolution mass spectrometry validates molecular formula, distinguishing isomers (e.g., distinguishing 3,8-diazabicyclo[3.2.1]octane from 2,5-diazabicyclo[2.2.1]heptane derivatives) .
Pharmacological: What in vivo models are suitable for assessing the analgesic efficacy of this compound, and how do they align with in vitro data?
Methodological Answer:
- Tail-Flick Test : Measures latency to withdraw from thermal pain in rodents. Correlation with α4β2 nAChR binding (Ki < 10 nM) suggests central analgesic mechanisms .
- Formalin Test : Evaluates phase II (inflammatory) pain response. Compounds showing >50% inhibition at 10 mg/kg (i.p.) in mice align with in vitro IC₅₀ values from patch-clamp assays on α4β2-expressing HEK cells .
- Microdialysis : Extracellular dopamine levels in nucleus accumbens can confirm nAChR-mediated neurotransmitter release, bridging in vitro receptor activation and behavioral analgesia .
Advanced: How can researchers address solubility challenges of this compound in aqueous buffers for pharmacological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance solubility without disrupting receptor function .
- Salt Formation : Protonation of the tertiary amine (pKa ~7.9) in mildly acidic buffers (pH 6.5) increases aqueous solubility. Confirm stability via HPLC over 24 hours .
- Nanoformulation : Encapsulation in PEGylated liposomes (50–100 nm diameter) improves bioavailability in pharmacokinetic studies (e.g., 2-fold increase in AUC0–24h in rats) .
Basic: What are the key structural distinctions between this compound and related bicyclic carboxylates?
Methodological Answer:
- Ring Size/Substitution : Compared to tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, the [3.2.1]octane scaffold has an additional methylene group, increasing ring strain and altering conformational flexibility .
- Pharmacophore Alignment : Molecular overlays (e.g., Schrödinger’s Phase) show that the 3,8-diazabicyclo[3.2.1]octane’s bridgehead nitrogen positions are optimal for α4β2 nAChR binding, unlike the 1,4-diazabicyclo[3.2.2]nonane analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
